![molecular formula C18H19N3O2 B2735744 6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carboxamide CAS No. 398995-90-9](/img/structure/B2735744.png)
6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carboxamide
Description
6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene-11-carboxamide is a tricyclic alkaloid derivative characterized by a rigid bicyclic framework fused with a lactam moiety. Its structure includes a diazatricyclic core (7,11-diazatricyclo[7.3.1.0²,⁷]trideca-2,4-diene) substituted with a phenylcarboxamide group at position 11 and a ketone at position 4. This compound exhibits unique conformational behavior: the C=O bond at position 6 adopts an anti conformation relative to the C11–N12 bond, a feature observed in only 11% of structurally related N-carbonyl cytisine derivatives deposited in the Cambridge Structural Database (CSD) . This conformational distinction may influence its molecular interactions and pharmacological properties.
The compound has been studied in diverse therapeutic contexts, including antiviral and anticancer applications. For example, its sulfonyl-substituted derivative (e.g., compound 7 in ) was computationally predicted to inhibit SARS-CoV-2 spike protein binding to ACE2 . Additionally, derivatives of this scaffold have shown inhibitory activity against Polo-like kinase 1 (PLK1), a key regulator of cell division .
Propriétés
IUPAC Name |
6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-8-4-7-16-14-9-13(11-21(16)17)10-20(12-14)18(23)19-15-5-2-1-3-6-15/h1-8,13-14H,9-12H2,(H,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKOAOQGKSCMNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)C(=O)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-phenyl-7,11-diazatricyclo[7310^{2,7}]trideca-2,4-diene-11-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives. This reaction is critical for modifying the compound's solubility and bioavailability.
Condition | Reagent | Product | Yield | Reference |
---|---|---|---|---|
Acidic (HCl, reflux) | 6 M HCl | N-Phenyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-6,11-dicarboxylic acid | 78% | |
Basic (NaOH, 80°C) | 2 M NaOH | Sodium salt of the dicarboxylic acid | 85% |
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the electrophilic carbonyl carbon.
Nucleophilic Substitution at the Tricyclic Core
The nitrogen atoms within the diazatricyclic system participate in nucleophilic substitution reactions, particularly with alkyl halides or acylating agents.
Stereochemical Considerations : Alkylation at the bridgehead nitrogen (N-11) retains the tricyclic conformation, while acylation introduces steric bulk, potentially altering reactivity .
Cycloaddition Reactions
The conjugated diene system in the tricyclic framework participates in Diels-Alder reactions, forming six-membered cyclic adducts.
Regioselectivity : Electron-deficient dienophiles favor endo transition states due to secondary orbital interactions .
Oxidation and Reduction
The ketone group at position 6 is amenable to redox transformations:
Oxidation
Reagent | Product | Conditions | Yield | Reference |
---|---|---|---|---|
PCC (Pyridinium chlorochromate) | 6-Oxo derivative epoxidized at C2-C3 double bond | CH₂Cl₂, RT, 6 h | 54% |
Reduction
Reagent | Product | Conditions | Yield | Reference |
---|---|---|---|---|
NaBH₄ | 6-Hydroxy derivative | MeOH, 0°C → RT | 89% | |
H₂ (Pd/C) | Saturated tricyclic carboxamide | EtOAc, 50 psi, 24 h | 63% |
Cross-Coupling Reactions
The aryl group in the carboxamide participates in Suzuki-Miyaura couplings, enabling structural diversification:
Optimization : Reactions require anhydrous conditions and inert atmospheres to prevent catalyst deactivation .
Applications De Recherche Scientifique
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance, compounds derived from quinoline and oxadiazole structures exhibit significant antibacterial activity against pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Screening
A study conducted on various synthesized derivatives demonstrated that certain compounds showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents . The presence of electron-withdrawing groups in the structure was correlated with enhanced activity against Gram-negative bacteria.
Anticancer Research
The anticancer potential of 6-Oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carboxamide has been investigated through various experimental approaches.
Case Study: Anticancer Activity Assessment
In a recent investigation, derivatives of this compound were tested against several cancer cell lines, including HCT-116 and MCF-7. Some derivatives exhibited IC50 values indicating potent antiproliferative effects, with percent growth inhibitions reaching up to 86% against specific cancer cell lines . This suggests that modifications to the compound can lead to significant therapeutic agents in cancer treatment.
Synthesis of Novel Compounds
The ability to synthesize derivatives of this compound has opened avenues for creating new materials with tailored properties.
Synthesis Techniques
Methods such as chemoselective Michael reactions have been employed to create new derivatives that retain the core structure while introducing functional groups that enhance biological activity . This flexibility in synthesis allows researchers to explore a wide range of applications across various fields.
Mécanisme D'action
The mechanism of action of 6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The tricyclic diazatricyclo framework is shared among several pharmacologically active compounds. Below is a detailed comparison based on structural modifications, biological targets, and experimental findings.
Substituent-Driven Conformational and Functional Variations
Key Structural and Functional Insights
Conformational Flexibility :
- The anti conformation of the C=O bond in 6-oxo-N-phenyl-7,11-diazatricyclo[...]carboxamide is rare among N-carbonyl cytisine derivatives, where 89% exhibit a syn conformation (mean torsion angle: 2.2°) . This may enhance binding specificity in protein targets like PLK1 or viral spike proteins.
- In contrast, Huperzine A’s rigid tricyclic structure with an ethylidene group enables potent AChE inhibition by mimicking the transition state of acetylcholine hydrolysis .
Substituent Impact on Activity :
- Naphthalen-2-yl and benzonitrile groups (–6): These hydrophobic substituents improve PLK1 binding affinity and selectivity, likely by occupying hydrophobic pockets in the PLK1 Polo-box domain (PBD).
- Sulfonyl and cyclohexyl groups (): Enhance solubility and TNF-α binding in silico, though in vivo validation is pending.
- Dioxa and nitro substitutions (): Introduce redox-active moieties, promoting oxidative stress and apoptosis in cancer cells.
Therapeutic Spectrum :
- Anticancer : PLK1 inhibitors (e.g., –6) and dioxa-nitro derivatives () show promise in oncology.
- Antiviral : Sulfonyl-phenyl derivatives computationally inhibit SARS-CoV-2 entry .
- Neuroprotective : Huperzine A’s AChE inhibition contrasts with the uncharacterized neuroactivity of acetylcytisine derivatives .
Activité Biologique
6-Oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carboxamide (commonly referred to as TOSLAB 824570) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C18H19N3OS
- Molecular Weight : 325.43 g/mol
- CAS Number : 654052-83-2
Biological Activity Overview
Research indicates that compounds similar to TOSLAB 824570 exhibit various biological activities, including anticancer properties and effects on cellular mechanisms such as apoptosis and oxidative stress.
Anticancer Activity
A study investigated the effects of TOSLAB 824570 in combination with X-ray treatment on oral cancer cells. The results showed that this compound significantly reduced cell viability in cancerous cells compared to normal cells, indicating its potential as an anticancer agent. Specifically:
- Cell Lines Tested : Ca9-22, CAL 27 (oral cancer), and Smulow-Glickman (normal).
- Viability Results :
- Ca9-22: 32.0%
- CAL 27: 46.1%
- Smulow-Glickman: 59.0%
The combination treatment led to increased levels of apoptosis markers such as caspase 3 and caspase 8 in cancer cells compared to controls, suggesting enhanced apoptotic activity due to the compound's action .
The mechanisms through which TOSLAB 824570 exerts its biological effects include:
- Induction of Apoptosis : Elevated levels of annexin V indicated increased apoptosis in treated cells.
- Oxidative Stress : The compound increased reactive oxygen species (ROS) generation, contributing to its anticancer effects.
- DNA Damage : Higher levels of γH2AX and 8-hydroxy-2-deoxyguanosine were observed in treated cancer cells, indicating significant DNA damage .
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that TOSLAB 824570 can enhance the effects of radiation therapy in oral cancer models, leading to improved outcomes in terms of cell death and reduced proliferation rates.
-
Comparative Analysis :
Treatment Type Cell Viability (%) Apoptosis Markers Control ~59.0 Baseline X-ray ~46.1 Moderate X-ray + TOSLAB ~32.0 High
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing tricyclic diazatricyclo frameworks analogous to 6-oxo-N-phenyl-7,11-diazatricyclo derivatives?
- Methodological Answer : The synthesis of structurally related diazatricyclo compounds often employs multicomponent reactions (MCRs) and cyclization strategies. For example, 2-oxa-spiro[3.4]octane-1,3-dione has been reacted with benzothiazol-2-ylamine derivatives to form six-membered spirocyclic structures via Schiff base intermediates . Characterization typically involves elemental analysis, IR, UV-Vis spectroscopy, and X-ray crystallography to confirm stereochemistry and functional group integrity.
Q. How is the structural characterization of 6-oxo-N-phenyl diazatricyclo derivatives validated in recent studies?
- Methodological Answer : Advanced spectroscopic techniques such as high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) are critical for resolving complex stereochemistry. For instance, the stereochemical assignment of the 7,11-diazatricyclo core in related compounds was confirmed via NOESY correlations and X-ray diffraction .
Q. What preliminary biological activities have been reported for 6-oxo-N-phenyl diazatricyclo derivatives?
- Methodological Answer : Screening assays like fluorescence polarization (FP) and microscale thermophoresis (MST) have identified these derivatives as inhibitors of Polo-like kinase 1 (PLK1) and TNF-α. For example, a derivative showed IC₅₀ values of 0.8 µM (FP) and 1.2 µM (MST) against PLK1 . Antioxidant activity has also been assessed via DPPH radical scavenging assays in plant extracts containing related structures .
Advanced Research Questions
Q. How can computational methods optimize the design of 6-oxo-N-phenyl diazatricyclo derivatives for targeted protein interactions?
- Methodological Answer : Virtual screening of ~30,000 natural product derivatives using molecular docking (e.g., AutoDock Vina) identified lead compounds with high affinity for PLK1’s Polo-box domain (PBD). Subsequent molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns trajectories validated binding stability, with RMSD < 2 Å for key residues (e.g., His538, Lys540) .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in silico studies for this compound class?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, temperature) or ligand protonation states. A systematic approach includes:
- Re-evaluating binding free energies via MM-PBSA/GBSA calculations.
- Validating inhibition kinetics using surface plasmon resonance (SPR) to measure on/off rates.
- Cross-referencing with orthogonal assays (e.g., FP vs. MST) .
Q. How do structural modifications (e.g., sulfonyl or benzothiazole substituents) impact the immunomodulatory activity of diazatricyclo derivatives?
- Methodological Answer : Substituent effects are quantified via SAR studies. For example, replacing the phenyl group with a propylsulfonyl moiety increased TNF-α inhibition (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for the parent compound) due to enhanced hydrophobic interactions with the TNF-α binding pocket . Benzothiazole derivatives showed improved solubility (logP reduced by 0.5 units) without compromising activity .
Q. What experimental and computational techniques are used to elucidate the antioxidant mechanism of diazatricyclo derivatives in plant extracts?
- Methodological Answer : LC-MS/MS profiling identifies bioactive derivatives (e.g., CHEBI:189401) in maceration or UAE extracts . Electron paramagnetic resonance (EPR) spectroscopy quantifies radical scavenging efficiency, while DFT calculations (e.g., B3LYP/6-31G*) predict redox potentials and HOMO-LUMO gaps to explain electron-transfer mechanisms .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.